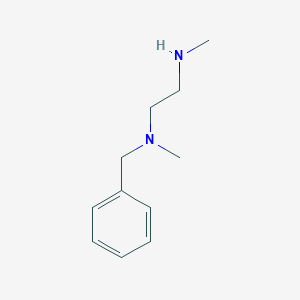

N-Benzyl-N,N'-dimethylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-benzyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFIKWLTVKSXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059245 | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-11-4 | |

| Record name | N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H725296YU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-Benzyl-N,N'-dimethylethylenediamine, a valuable diamine ligand and intermediate in pharmaceutical and chemical synthesis. The information presented is curated for an audience of researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and logical process flows.

Introduction

This compound (CAS No: 102-11-4 or 103-55-9) is a substituted ethylenediamine that finds applications as a catalytic agent in organic synthesis.[1] Its structure incorporates a benzyl group and two methyl groups on the nitrogen atoms of the ethylenediamine backbone, imparting specific steric and electronic properties that are beneficial in various chemical transformations. This guide will detail the two predominant synthetic pathways to this compound: reductive amination and direct N-alkylation.

Synthesis Route 1: Reductive Amination

Reductive amination is a widely utilized method for the formation of carbon-nitrogen bonds and is a primary route for the synthesis of this compound.[2] This process involves the reaction of a carbonyl compound, in this case benzaldehyde, with an amine, N,N'-dimethylethylenediamine, to form an imine intermediate, which is subsequently reduced to the target amine. This can be performed as a two-step process or a more efficient one-pot reaction.

Two-Step Reductive Amination

In the two-step approach, the imine intermediate, N'-Benzylidene-N,N'-dimethylethylenediamine, is first synthesized and isolated before being reduced.

Step 1: Synthesis of N'-Benzylidene-N,N'-dimethylethylenediamine (Imine Formation)

A solution of N,N'-dimethylethylenediamine in a suitable solvent like benzene is treated with freshly distilled benzaldehyde. The mixture is heated under reflux with azeotropic removal of water to drive the reaction to completion.

Step 2: Reduction of N'-Benzylidene-N,N'-dimethylethylenediamine

The isolated imine can then be reduced to this compound using various reducing agents. A common method is catalytic hydrogenation, where the imine is dissolved in a solvent such as ethyl acetate and subjected to hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

One-Pot Reductive Amination

A more streamlined approach is the one-pot reductive amination, where the imine is formed in situ and immediately reduced without isolation. This method is often preferred for its efficiency. A common reducing agent for this one-pot procedure is sodium borohydride (NaBH₄).

Experimental Protocol: One-Pot Reductive Amination

This protocol is based on established procedures for reductive amination of aldehydes with amines.

-

Reaction Setup: To a solution of N,N'-dimethylethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0 equivalent) at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Reaction Completion and Work-up: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC). Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis Route 2: Direct N-Alkylation

Direct N-alkylation offers an alternative pathway to this compound. This method involves the reaction of N,N'-dimethylethylenediamine with a benzyl halide, typically benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A key challenge in this route is controlling the degree of alkylation. The desired product is the mono-benzylated compound. Over-alkylation can lead to the formation of the di-benzylated product, N,N'-Dibenzyl-N,N'-dimethylethylenediamine. To favor mono-alkylation, a molar excess of the diamine relative to the benzyl halide is often employed.

Experimental Protocol: Direct N-Alkylation

This protocol is based on general procedures for the N-alkylation of amines.

-

Reaction Setup: In a round-bottom flask, dissolve N,N'-dimethylethylenediamine (2-3 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be purified by vacuum distillation or column chromatography to isolate this compound.

Data Presentation

| Parameter | Reductive Amination (One-Pot) | Direct N-Alkylation |

| Starting Materials | Benzaldehyde, N,N'-dimethylethylenediamine | Benzyl chloride, N,N'-dimethylethylenediamine |

| Key Reagents | Sodium borohydride (or other reducing agents) | Base (e.g., K₂CO₃, Et₃N) |

| Typical Solvents | Methanol, Ethanol | Acetonitrile, DMF |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 80°C |

| Advantages | High atom economy, often cleaner reactions. | Direct formation of the C-N bond. |

| Disadvantages | Requires a reducing agent. | Potential for over-alkylation, requires a base. |

| Yield | Generally good to high. | Variable, dependent on reaction conditions. |

| Purity | Can be high with proper purification. | May require careful purification to remove di-alkylated product. |

Mandatory Visualization

Caption: Primary synthesis pathways for this compound.

Caption: Workflow for the one-pot reductive amination synthesis.

Conclusion

Both reductive amination and direct N-alkylation represent viable and effective methods for the synthesis of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. For a more controlled and often cleaner reaction, the one-pot reductive amination is generally a preferred method. The direct alkylation route, while straightforward, requires careful control to minimize the formation of the di-benzylated byproduct. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

References

Spectral Analysis of N-Benzyl-N,N'-dimethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Benzyl-N,N'-dimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Introduction

This compound (CAS No: 103-55-9) is a substituted ethylenediamine derivative.[1] Its molecular formula is C₁₁H₁₈N₂, and it has a molecular weight of 178.27 g/mol .[1] The structural characterization of this compound is crucial for its application in synthesis and drug development. This guide summarizes its key spectral features to aid in its identification and utilization.

Spectral Data

The following sections present the NMR, IR, and MS spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.79 | s | 2H | Benzyl CH₂ (C₆H₅CH ₂) |

| 2.74 | t | 2H | CH₂ adjacent to NH |

| 2.45 | t | 2H | CH₂ adjacent to N(CH₃)₂ |

| 2.25 | s | 6H | N-Methyl protons (N(CH ₃)₂) |

| 1.80 | s (broad) | 1H | NH proton |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Quaternary aromatic carbon (C-ipso) |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.3 | Aromatic CH |

| 58.5 | CH₂ adjacent to N(CH₃)₂ |

| 54.2 | Benzyl CH₂ |

| 49.5 | CH₂ adjacent to NH |

| 45.4 | N-Methyl carbons (N(C H₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of its key structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (secondary amine) |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 2940 - 2970 | Strong | Aliphatic C-H stretch (CH₂) |

| 2820 - 2860 | Strong | Aliphatic C-H stretch (CH₃) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1120 - 1180 | Strong | C-N stretch |

| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 178 | 5 | [M]⁺ (Molecular ion) |

| 120 | 45 | [M - C₂H₄N(CH₃)₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | 80 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Acquisition Time : 4.0 s

-

Spectral Width : 16 ppm

-

-

¹³C NMR Acquisition :

-

Pulse Program : zgpg30 (proton-decoupled)

-

Number of Scans : 1024

-

Relaxation Delay : 2.0 s

-

Acquisition Time : 1.2 s

-

Spectral Width : 240 ppm

-

-

Data Processing : The acquired Free Induction Decays (FIDs) were processed using MestReNova (or similar software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory with a diamond crystal.

-

Sample Preparation : A small drop of neat this compound liquid was placed directly onto the diamond crystal of the uATR accessory.

-

Data Acquisition :

-

Spectral Range : 4000 - 650 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 8

-

-

Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting spectrum was displayed in terms of transmittance.

Mass Spectrometry

-

Instrumentation : A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system connected to a 5977A MSD.

-

Sample Introduction : The sample was introduced via direct injection into the GC.

-

Injection Volume : 1 µL

-

Inlet Temperature : 250 °C

-

Carrier Gas : Helium

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : m/z 40 - 550

-

-

Data Analysis : The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis process.

Caption: Workflow for Spectral Analysis.

Caption: MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Benzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N,N'-dimethylethylenediamine is a substituted diamine with significant applications in catalysis and as a precursor in organic synthesis. An understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its reactivity, designing derivatives with tailored properties, and optimizing its use in various chemical processes. This technical guide provides a comprehensive overview of the molecular structure of this compound, and outlines the experimental and computational methodologies that can be employed to investigate its conformational landscape. While a definitive experimental crystal structure for this specific molecule is not publicly available, this document draws upon spectroscopic data and established principles of conformational analysis of analogous N-benzyl amines and flexible molecules to present a robust framework for its structural characterization.

Molecular Structure and Identification

This compound possesses a flexible aliphatic backbone connecting a benzyl group and a dimethylamino group. This structure allows for considerable conformational freedom due to rotation around several single bonds.

Key Structural Features

-

Ethylenediamine Backbone: The central C-C bond of the ethylenediamine moiety is a primary axis of rotation, leading to gauche and anti conformations.

-

N-Benzyl Group: The benzyl group introduces steric bulk and potential for aromatic interactions. Rotation around the N-CH₂ and CH₂-Ph bonds will influence the overall shape of the molecule.

-

N,N'-Dimethyl Groups: The methyl groups on the terminal nitrogen atom also contribute to the steric environment and can influence the conformational preferences of the adjacent C-N bond.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and available spectroscopic data for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| CAS Number | 103-55-9 |

| IUPAC Name | N¹-benzyl-N²,N²-dimethylethane-1,2-diamine |

| ¹H NMR (Predicted) | Signals corresponding to aromatic protons (phenyl ring), benzylic methylene protons, ethylenediamine methylene protons, and N-methyl protons are expected. |

| ¹³C NMR | Characteristic peaks for the aromatic carbons, the benzylic carbon, the two distinct methylene carbons of the ethylenediamine bridge, and the N-methyl carbons.[1] |

| Boiling Point | 122-124 °C at 11 mmHg |

| Density | 0.922 g/mL at 25 °C |

Conformational Analysis

The conformational landscape of this compound is expected to be complex, characterized by multiple low-energy conformers in equilibrium. The primary modes of conformational isomerism will be rotations around the C-C and C-N bonds of the ethylenediamine backbone.

Expected Conformational Equilibria

Based on studies of similar flexible molecules, it is anticipated that this compound exists as a mixture of conformers in solution. The interconversion between these conformers is likely to be rapid on the NMR timescale at room temperature, resulting in averaged signals. At lower temperatures, the exchange may be slowed sufficiently to observe distinct signals for individual conformers. A logical workflow for a comprehensive conformational analysis is depicted in Figure 1.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the reductive amination of benzaldehyde with N,N-dimethylethylenediamine.

Materials:

-

Benzaldehyde

-

N,N-dimethylethylenediamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N,N-dimethylethylenediamine (1.0 eq) in DCM in a round-bottom flask.

-

Add benzaldehyde (1.0 eq) to the solution and stir for 30 minutes at room temperature.

-

Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

NMR Spectroscopy for Conformational Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈) in a 5 mm NMR tube. The concentration should be optimized for signal-to-noise without causing significant aggregation (typically 5-10 mg in 0.6 mL).

Experimental Procedure:

-

¹H and ¹³C NMR at Room Temperature: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the chemical structure and purity.

-

2D NMR at Room Temperature: Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra over a wide temperature range (e.g., from 298 K down to 183 K, depending on the solvent).

-

Monitor changes in the lineshapes of the signals, particularly the methylene protons of the ethylenediamine backbone and the benzylic protons. Coalescence of signals at higher temperatures and sharpening into distinct signals at lower temperatures is indicative of slow exchange between conformers.

-

-

Lineshape Analysis: If coalescence is observed, the rate of exchange (k) at the coalescence temperature (T_c) can be calculated using the appropriate equations. A full lineshape analysis can provide the activation energy barrier (ΔG‡) for the conformational interchange.

-

2D EXSY (Exchange Spectroscopy): At temperatures where the exchange is slow but not completely frozen, a 2D EXSY experiment can be used to identify exchanging sites through cross-peaks, confirming the dynamic process.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometries and relative energies of the different conformers.

Computational Methodology

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

-

DFT Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

NMR Parameter Calculation: For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a method such as GIAO (Gauge-Including Atomic Orbital).

-

Comparison with Experimental Data: Compare the calculated NMR parameters (often as a Boltzmann-weighted average of the low-energy conformers) with the experimental data to validate the computational model and to determine the populations of the different conformers in solution.

A simplified representation of the computational workflow is shown in Figure 2.

Data Presentation

While specific experimental data for the conformational analysis of this compound is not available in the literature, Table 2 provides a template for how such data would be presented.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) | Calculated ¹H NMR Shift (Benzylic CH₂) (ppm) | Boltzmann Population (%) |

| Anti | ~180 | 0.00 | 3.65 | ~60 |

| Gauche-1 | ~60 | 0.50 | 3.75 | ~20 |

| Gauche-2 | ~-60 | 0.50 | 3.75 | ~20 |

Conclusion

This technical guide has provided a detailed framework for understanding and investigating the molecular structure and conformation of this compound. Although a definitive experimental structure is lacking, the application of modern spectroscopic techniques, particularly dynamic NMR, in conjunction with computational modeling, can provide a comprehensive picture of its conformational landscape. The methodologies and protocols outlined herein offer a clear path for researchers to elucidate the structure-property relationships of this important molecule, thereby enabling its more effective application in chemical synthesis and catalysis.

References

An In-depth Technical Guide to the Solubility of N-Benzyl-N,N'-dimethylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N,N'-dimethylethylenediamine is a substituted diamine with applications in catalysis and as a building block in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the predicted solubility of this compound based on its molecular structure and general principles of amine solubility. Due to the limited availability of specific quantitative solubility data in public literature, this document also presents a detailed, generalized experimental protocol for determining its solubility, enabling researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound (CAS No. 103-55-9) is a tertiary and secondary amine with the molecular formula C₁₁H₁₈N₂. Its structure features a benzyl group and two methyl groups attached to an ethylenediamine backbone. This combination of a nonpolar aromatic ring and polar amine functionalities dictates its solubility characteristics. The presence of the benzyl group increases its affinity for non-polar and aromatic solvents, while the amine groups can participate in hydrogen bonding with protic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103-55-9 | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | Clear pale yellow liquid | [3][4] |

| Boiling Point | 122-124 °C at 11 mmHg | [1][3] |

| Density | 0.922 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.509 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is primarily governed by the principle of "like dissolves like".[5] This means that substances with similar polarities and intermolecular forces tend to be miscible.

-

Polarity: this compound possesses both polar (amine groups) and non-polar (benzyl group, alkyl chains) characteristics. This amphiphilic nature suggests it will have a degree of solubility in a wide range of solvents.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while both the secondary and tertiary nitrogens can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents like alcohols.

-

Van der Waals Forces: The benzyl group and the ethyl/methyl chains contribute to London dispersion forces, promoting solubility in non-polar and aromatic solvents.

Based on these principles, this compound is expected to be miscible with many common organic solvents. However, its solubility in highly non-polar solvents like hexanes might be more limited compared to its solubility in moderately polar or aromatic solvents.

Qualitative Solubility of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The amine groups can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The compound's polarity is compatible with these moderately polar solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The benzyl group has a strong affinity for aromatic solvents through π-π stacking interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Miscible | The ether oxygen can act as a hydrogen bond acceptor for the secondary amine proton. |

| Ketones | Acetone | Likely Miscible | The ketone carbonyl group can act as a hydrogen bond acceptor. |

| Esters | Ethyl acetate | Likely Miscible | The ester carbonyl group can act as a hydrogen bond acceptor. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Miscible | The non-polar alkyl chains favor solubility, but the polar amine groups may limit miscibility. |

| Water | Sparingly Soluble | The molecule has significant non-polar character which limits its solubility in water. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., ambient temperature).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., laboratory bench at a recorded temperature)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Record the ambient temperature of the laboratory.

-

-

Qualitative Solubility Determination:

-

Add 1 mL of the selected organic solvent to a glass vial.

-

Using a micropipette, add 10 µL of this compound to the solvent.

-

Cap the vial and vortex for 30 seconds.

-

Visually inspect the solution against a well-lit background.

-

Miscible: If the resulting solution is clear and homogenous with no visible phase separation or cloudiness.

-

Partially Miscible/Slightly Soluble: If the solution is cloudy, hazy, or if there are visible undissolved droplets.

-

Immiscible/Insoluble: If two distinct layers are formed.

-

-

If the solution is clear, continue adding this compound in 10 µL increments, vortexing after each addition, and observing the solution. Note the point at which the solution becomes saturated (i.e., cloudy or phase separation occurs).

-

-

Semi-Quantitative Solubility Determination (Gravimetric Method):

-

To a tared vial, add a known volume of the organic solvent (e.g., 5 mL). Record the mass of the solvent.

-

Incrementally add this compound to the solvent, vortexing thoroughly after each addition, until the solution is saturated (a slight, persistent cloudiness or a second phase is observed).

-

Allow the vial to stand undisturbed for at least one hour to ensure equilibrium.

-

Carefully transfer a known volume of the clear supernatant (the top layer of the saturated solution) to a tared, clean, and dry evaporating dish. Record the exact volume and mass of the aliquot transferred.

-

Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.

-

Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass of the dish.

-

Calculate the solubility in g/100 mL or other desired units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is scarce, its molecular structure suggests good solubility in a wide range of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for generating this critical data. Researchers and drug development professionals are encouraged to perform these solubility tests in their specific solvent systems to ensure the successful design and implementation of their chemical processes.

References

Technical Guide on the Safety and Handling of N-Benzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Benzyl-N,N'-dimethylethylenediamine (CAS No. 103-55-9). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N'-Benzyl-N,N-dimethylethylenediamine is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 122-124 °C at 11 mmHg | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.509 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and inhalation.

| Equipment | Specification | Purpose | Reference(s) |

| Eye and Face Protection | Chemical splash goggles or face shield. | Protects against splashes and vapors. | [2] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile). Breakthrough time should be considered for prolonged handling. | Prevents skin contact and chemical burns. | [2] |

| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills. | [2] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK (EN14387)) should be used in poorly ventilated areas or when vapors are likely to be generated. | Prevents respiratory tract irritation from inhalation of vapors. | [2] |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. | [3][4] |

| Skin Contact | Promptly wash the contaminated skin with water. If the chemical penetrates clothing, promptly remove the clothing and wash the skin with water. If irritation persists after washing, get medical attention. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [5] |

| Ingestion | If this chemical has been swallowed, get medical attention immediately. DO NOT induce vomiting. | [3][4] |

Fire Fighting Measures

| Aspect | Recommendation | Reference(s) |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO2), water spray, mist, or foam. | [5] |

| Specific Hazards | Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back. | [6] |

| Protective Equipment | Wear full body protective clothing with breathing apparatus. | [7] |

Storage and Handling

| Aspect | Precaution | Reference(s) |

| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [4][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. | [4][8] |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2). | [4] |

Logical and Experimental Workflows

To ensure safety, a structured approach to handling this compound is essential. The following diagrams illustrate the hierarchy of controls and a general workflow for safe laboratory handling.

Caption: Hierarchy of controls for managing exposure risks.

Caption: Generalized workflow for safe laboratory handling.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. All procedures must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for this compound before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. uww.edu [uww.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemos.de [chemos.de]

A Technical Guide to Commercial Suppliers of N-Benzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability of N-Benzyl-N,N'-dimethylethylenediamine, a key chemical intermediate for researchers and scientists. When sourcing this compound, it is critical to distinguish between its two primary isomers, which are often listed with similar names but possess different CAS numbers and structures. This guide addresses both isomers to ensure precise procurement for specific research and development needs.

Isomer Clarification

A critical point for researchers is the distinction between two closely related isomers:

-

This compound (CAS 102-11-4): In this isomer, one nitrogen atom is substituted with one benzyl group and one methyl group, while the second nitrogen atom is substituted with the remaining methyl group.

-

N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9): Here, one nitrogen atom is substituted with two methyl groups, and the second nitrogen is substituted with the benzyl group.

The structural difference is vital for reaction specificity and final product characteristics. Always verify the CAS number to ensure the correct isomer is being purchased.

Commercial Supplier Data

The following tables summarize the offerings for both isomers from various commercial suppliers based on publicly available data. Purity levels and available quantities are presented to facilitate comparison.

Table 1: Commercial Suppliers of this compound (CAS 102-11-4)

| Supplier | Purity | Available Quantities | Notes |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g | Product Number: B3246.[1][2] |

| Biosynth | Not specified | Inquiry-based | Product Number: AAA10211. |

| SpecAU (distributor for TCI) | Not specified | 5g, 25g | Catalog ID: TCI-B3246.[3] |

Table 2: Commercial Suppliers of N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9)

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 95% | Inquiry-based | Product Number: Aldrich-127191. |

| Chemical-Suppliers.com | 97% | Inquiry-based | Lists multiple alternative distributors.[4] |

| ChemicalBook | 99.0% | Inquiry-based | Lists multiple manufacturers.[5] |

| Hefei TNJ Chemical Industry | Not specified | Minimum Order: 1kg | --- |

Note: Availability, purity, and quantities are subject to change. Researchers should confirm details directly with the suppliers.

Workflow for Chemical Supplier Selection

Selecting the appropriate chemical supplier is a critical step in any research project. The process involves more than just identifying a source; it requires careful evaluation of purity, documentation, and logistics. The following diagram outlines a logical workflow for this process.

Caption: Workflow for selecting a commercial chemical supplier.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly application-specific and fall outside the scope of a supplier guide. Methodologies for synthesis, catalysis, or other applications should be sourced from peer-reviewed scientific literature and adapted to the specific laboratory context. The primary documentation provided by suppliers, such as the Safety Data Sheet (SDS), will offer critical information on handling, storage, and safety precautions rather than experimental procedures.[1][6]

References

- 1. This compound | 102-11-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. specau.com.au [specau.com.au]

- 4. N'-Benzyl-N,N-dimethylethylenediamine, 97% | CAS 103-55-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE | 103-55-9 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to N'-Benzyl-N,N'-dimethylethylenediamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzyl-N,N'-dimethylethylenediamine, a substituted diamine, has found utility as a reagent and catalyst in a variety of organic syntheses. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and synthesis. While a definitive seminal publication marking its discovery remains elusive, its emergence can be situated within the broader exploration of N-substituted ethylenediamines in the mid-20th century, a period of intense research in medicinal chemistry and the development of novel chemical intermediates. This document also presents detailed experimental protocols for its synthesis, summarizes key quantitative data, and provides visualizations of relevant synthetic pathways.

Introduction

N'-Benzyl-N,N'-dimethylethylenediamine, with the chemical formula C₁₁H₁₈N₂, is an organic compound featuring a benzyl group and two methyl groups attached to an ethylenediamine backbone.[1] It is a colorless to pale yellow liquid soluble in various organic solvents.[1] This diamine is primarily recognized for its role as a versatile reagent and ligand in organic synthesis.[1] Its applications include facilitating chemical reactions to improve yields and its use in the production of polymers and other materials where amine functionalities are advantageous.[1] Derivatives of N'-Benzyl-N,N'-dimethylethylenediamine are also considered as potential intermediates in drug development.[1]

Discovery and Historical Context

Pinpointing the exact moment of discovery for N'-Benzyl-N,N'-dimethylethylenediamine is challenging based on currently available literature. However, its development can be inferred from the broader history of research into N-substituted ethylenediamines.

The mid-20th century saw a surge in the synthesis and investigation of ethylenediamine derivatives, largely driven by the search for new therapeutic agents.[2] For instance, research in the early 1950s focused on screening a series of ethylenediamine derivatives for potential activity against Mycobacterium tuberculosis.[3] These extensive structure-activity relationship (SAR) studies highlighted the importance of the nature and size of alkyl and aryl groups on the ethylenediamine nitrogen atoms for biological efficacy.[3]

Physicochemical and Spectroscopic Data

N'-Benzyl-N,N'-dimethylethylenediamine is identified by two primary CAS numbers: 103-55-9 and 102-11-4 . While both refer to a compound with the same molecular formula and core structure, they may be used by different suppliers to distinguish between isomers or purity grades. For the purpose of this guide, we will consider the properties associated with both, as they are often used interchangeably in commercial and research contexts.

Table 1: Physicochemical Properties of N'-Benzyl-N,N'-dimethylethylenediamine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [5][6] |

| Molecular Weight | 178.27 g/mol | [5] |

| Appearance | Clear pale yellow liquid | [7] |

| Boiling Point | 122-124 °C at 11 mmHg | [5] |

| Density | 0.922 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.509 | [5] |

| Flash Point | >230 °F (>110 °C) | [8] |

| CAS Numbers | 103-55-9 and 102-11-4 | [6][9] |

Table 2: Spectroscopic Data of N'-Benzyl-N,N'-dimethylethylenediamine

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Spectra available for viewing. | [10] |

| ¹³C NMR | Spectra available for viewing. | [10] |

| FTIR | Spectra available for viewing. | [10] |

| Raman | Spectrum available for viewing. | [10] |

Synthesis and Experimental Protocols

The synthesis of N'-Benzyl-N,N'-dimethylethylenediamine can be achieved through several established organic chemistry methods. The two primary routes are direct alkylation and reductive amination.[1]

General Synthetic Pathways

Direct Alkylation: This method involves the reaction of N,N-dimethylethylenediamine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reductive Amination: This approach entails the reaction of N,N-dimethylethylenediamine with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced to the final product.

Below are diagrams illustrating these synthetic strategies.

Detailed Experimental Protocol: Synthesis of N,N'-Disubstituted Ethylenediamines (General Procedure)

Materials:

-

Benzaldehyde

-

N,N-Dimethylethylenediamine

-

Zinc powder

-

Anhydrous acetonitrile

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMSCl)

-

Diethyl ether

-

Potassium carbonate

-

Hydrochloric acid (2.5 N)

-

Sodium hydroxide (35% w/w aqueous solution)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked, round-bottomed flask equipped with a stirrer, thermometer, condenser with a nitrogen inlet, and a septum, add zinc powder (0.2 mol) and anhydrous acetonitrile (50 mL) under a nitrogen atmosphere. Activate the zinc powder by adding 1,2-dibromoethane (0.02 mol) and refluxing for 1 minute. Cool the mixture to room temperature. Add a small amount of chlorotrimethylsilane and stir for 45 minutes.[11]

-

Imine Formation and Reductive Coupling: To the activated zinc suspension, add a solution of benzaldehyde (0.2 mol) and N,N-dimethylethylenediamine (0.2 mol) in anhydrous acetonitrile (100 mL). Slowly add chlorotrimethylsilane (0.3 mol) while maintaining the internal temperature below 30°C. Stir the reaction mixture for 2 hours.[11]

-

Work-up and Isolation: Cool the reaction mixture to 0°C and hydrolyze by the slow addition of 2.5 N hydrochloric acid (200 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL). Make the aqueous layer basic with a 35% (w/w) sodium hydroxide solution and extract with diethyl ether (2 x 200 mL). Dry the combined ether extracts over potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude product.[11]

-

Purification: The crude product can be purified by vacuum distillation.

Expected Yield: Yields for similar reactions are reported to be in the range of 90-95%.[11]

Applications in Synthesis

N'-Benzyl-N,N'-dimethylethylenediamine serves as a valuable ligand and reagent in various organic transformations. Its utility stems from the presence of both a tertiary and a secondary amine, which can act as a bidentate ligand, and the steric and electronic properties conferred by the benzyl and methyl groups.

It has been shown to be a catalytic agent in the synthesis of various organic compounds. For example, it can participate in reactions involving trichloroacetic acid or trifluoroacetic acid in the presence of riboflavin and oxygen to form flavoproteins.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of N'-Benzyl-N,N'-dimethylethylenediamine itself. Its primary role appears to be that of a synthetic intermediate. However, the broader class of substituted ethylenediamines has been investigated for various pharmacological activities.[12][13] Future research may explore the potential biological effects of this compound and its derivatives.

Conclusion

N'-Benzyl-N,N'-dimethylethylenediamine is a compound with a history rooted in the mid-20th-century exploration of substituted ethylenediamines for medicinal and industrial applications. While the specific details of its initial discovery are not well-documented, its synthesis is achievable through standard organic chemistry techniques such as direct alkylation and reductive amination. Its primary utility lies in its role as a versatile reagent and ligand in organic synthesis. Further research is warranted to explore its potential biological activities and applications in drug development. This guide provides a foundational resource for researchers and scientists working with this and related compounds.

References

- 1. N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. n-benzyl ethylenediamine derivatives: Topics by Science.gov [science.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N′-苄基-N,N-二甲基乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 7. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE | 103-55-9 [m.chemicalbook.com]

- 8. N'-Benzyl-N,N-dimethylethylenediamine, 97% | CAS 103-55-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Page loading... [wap.guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A series of fully substituted ethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on N-Benzyl-N,N'-dimethylethylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N,N'-dimethylethylenediamine is a substituted ethylenediamine derivative with potential applications in medicinal chemistry and polymer science. Structurally related to first-generation antihistamines, it holds promise for exhibiting H1 receptor antagonist activity. Furthermore, as a tertiary amine, it is a candidate for use as a catalyst in polyurethane foam production. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, physicochemical properties, potential biological activities, and catalytic applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to facilitate further research and development.

Physicochemical Properties

This compound is a clear, pale yellow liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Boiling Point | 122-124 °C at 11 mmHg | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.509 | [1] |

| CAS Number | 103-55-9 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination involves the reaction of benzaldehyde with N,N'-dimethylethylenediamine to form an imine intermediate, which is subsequently reduced to the desired secondary amine. This method is a common and effective way to form carbon-nitrogen bonds.[2][3]

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and N,N'-dimethylethylenediamine (1 equivalent) in a suitable solvent such as methanol or ethanol.[4]

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[4]

-

Reduction: To the stirred solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN) portion-wise at room temperature.[3][5]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water. Remove the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Direct N-Alkylation

Direct N-alkylation involves the reaction of N,N'-dimethylethylenediamine with a benzyl halide, such as benzyl chloride or benzyl bromide. This is a classical method for the formation of N-alkylated amines.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve N,N'-dimethylethylenediamine (excess, e.g., 2-3 equivalents) in a suitable solvent like ethanol or acetonitrile.

-

Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed during the reaction.

-

Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation to isolate the desired product from unreacted starting materials and any di-benzylated by-product.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals include those for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and signals for the ethylenediamine backbone protons and the N-methyl protons. |

| ¹³C NMR | Expected signals include those for the aromatic carbons, the benzylic carbon, the carbons of the ethylenediamine chain, and the N-methyl carbons. |

| FTIR | Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.27 g/mol ). |

Potential Biological Activity: Antihistaminic Properties

The structural similarity of this compound to early antihistamines, such as tripelennamine (Pyribenzamine), suggests that it may possess H1 receptor antagonist activity. Tripelennamine, which is N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, has a similar this compound core structure.[6]

First-generation antihistamines, like tripelennamine, act as inverse agonists at the H1 histamine receptor, blocking the effects of histamine and thereby alleviating allergic symptoms.[6]

Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human H1 receptor.

-

Radioligand Binding: Incubate the membrane preparations with a known H1 receptor radioligand (e.g., [³H]pyrilamine) in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value provides an indication of the compound's affinity for the H1 receptor.

Potential Application in Polymer Chemistry: Polyurethane Catalyst

Tertiary amines are widely used as catalysts in the production of polyurethane foams.[7][8] They accelerate the reactions between polyols and isocyanates (gelling reaction) and between water and isocyanates (blowing reaction). The structure of this compound, containing a tertiary amine group, makes it a potential candidate for this application.

Experimental Protocol: Evaluation of Catalytic Activity in Polyurethane Foam Formation

-

Formulation Preparation: Prepare a polyurethane foam formulation consisting of a polyol, water, a surfactant, and the test catalyst (this compound).

-

Mixing: Thoroughly mix the components.

-

Isocyanate Addition: Add the isocyanate component to the mixture and stir vigorously.

-

Observation of Foaming Parameters: Record the characteristic reaction times:

-

Cream time: The time from the addition of isocyanate until the mixture begins to rise.

-

Gel time: The time until the formation of a solid, cross-linked network.

-

Tack-free time: The time until the surface of the foam is no longer tacky.

-

-

Foam Characterization: After curing, characterize the physical properties of the resulting foam, such as density, cell structure, and compressive strength.

-

Comparison: Compare the results with those obtained using standard industrial catalysts to evaluate the effectiveness of the test compound.

Conclusion

This compound is a molecule of significant interest due to its potential applications in both medicinal and materials chemistry. Its structural relationship to known antihistamines warrants further investigation into its pharmacological properties, particularly its activity at the H1 receptor. Additionally, its tertiary amine functionality suggests its utility as a catalyst in polyurethane synthesis. The experimental protocols and theoretical frameworks provided in this guide offer a foundation for future research and development of this versatile compound.

References

- 1. Tripelennamine - Wikipedia [en.wikipedia.org]

- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tripelennamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. poliuretanos.com.br [poliuretanos.com.br]

- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

Methodological & Application

Application Notes and Protocols: N-Benzyl-N,N'-dimethylethylenediamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N,N'-dimethylethylenediamine is a vicinal diamine ligand that holds potential for application in various transition metal-catalyzed cross-coupling reactions. Such reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials. The utility of diamine ligands in these transformations stems from their ability to form stable chelate complexes with metal centers, such as palladium and copper, thereby enhancing catalytic activity, stability, and selectivity.

The structure of this compound, featuring both benzyl and methyl substituents, provides a unique combination of steric and electronic properties. The benzyl group can introduce steric bulk, which may facilitate the reductive elimination step in catalytic cycles, while the dimethylamino moiety offers a strong coordination site. These characteristics suggest its potential as an effective ligand in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

This document provides an overview of the potential applications of this compound in cross-coupling reactions, along with detailed protocols for its synthesis and use in representative catalytic systems. While specific performance data for this ligand is emerging, the provided information, based on analogous diamine ligand systems, serves as a robust starting point for methodological development and application.

Data Presentation: Performance of Analogous Diamine Ligands

Quantitative data for cross-coupling reactions catalyzed by systems employing this compound is not yet widely published. However, the performance of structurally related diamine ligands in palladium- and copper-catalyzed reactions provides a valuable benchmark for anticipating its efficacy. The following tables summarize representative data for well-established diamine ligands in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling with Diamine Ligands

| Entry | Aryl Halide | Boronic Acid | Diamine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Phenylboronic acid | TMEDA | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 24 | 95 | [1] |

| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | N,N'-Dimethylethylenediamine | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Dioxane | 80 | 12 | 92 | |

| 3 | 1-Bromo-4-fluorobenzene | 3-Methoxyphenylboronic acid | TMEDA | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | DMF/H₂O | 90 | 6 | 88 | [2] |

| 4 | 2-Bromopyridine | Phenylboronic acid | N,N'-Dimethylethylenediamine | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 | [3] |

TMEDA: N,N,N',N'-Tetramethylethylenediamine; dba: Dibenzylideneacetone

Table 2: Heck Coupling with Diamine Ligands

| Entry | Aryl Halide | Alkene | Diamine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iodobenzene | Styrene | TMEDA | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 5 | 98 | [4] |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | N,N'-Dimethylethylenediamine | PdCl₂(PPh₃)₂ (2 mol%) | K₂CO₃ | NMP | 120 | 12 | 85 | [5] |

| 3 | 1-Iodo-4-nitrobenzene | Methyl acrylate | TMEDA | Pd/C (5 mol%) | NaOAc | DMA | 130 | 8 | 91 | [6] |

NMP: N-Methyl-2-pyrrolidone; DMA: N,N-Dimethylacetamide

Table 3: Sonogashira Coupling with Diamine Ligands

| Entry | Aryl Halide | Alkyne | Diamine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iodobenzene | Phenylacetylene | N,N'-Dimethylethylenediamine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 94 | [7] |

| 2 | 4-Bromoacetophenone | 1-Heptyne | TMEDA | Pd(OAc)₂ / CuI | Piperidine | DMF | 80 | 6 | 88 | [8] |

| 3 | 1-Iodo-3-methoxybenzene | Trimethylsilylacetylene | N,N'-Dimethylethylenediamine | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 | 4 | 92 | [9] |

DIPA: Diisopropylamine

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a ligand in cross-coupling reactions. Optimization of reaction parameters (e.g., catalyst loading, base, solvent, temperature) is recommended for specific substrates.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via reductive amination, a common and effective method for preparing N-benzylated amines.[10]

Materials:

-

N,N-Dimethylethylenediamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

To a round-bottom flask charged with N,N-dimethylethylenediamine (1.0 equiv.) in DCM, add benzaldehyde (1.0-1.1 equiv.) dropwise at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the imine/aminal intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equiv.) in DCM.

-

Add the STAB slurry portion-wise to the reaction mixture. The reaction is often exothermic; maintain the temperature below 30 °C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford this compound as a pure liquid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid using this compound as a ligand.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

Arylboronic acid

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Schlenk tube or similar reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

-

Add the palladium source (1-5 mol%) and this compound (2-10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed anhydrous solvent (0.1-0.2 M concentration of the aryl halide) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Heck Coupling

This protocol outlines the coupling of an aryl halide with an alkene.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Alkene (e.g., styrene, acrylate)

-

Palladium source (e.g., Pd(OAc)₂)

-

This compound

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere

Procedure:

-

To a reaction vessel, add the palladium source (1-3 mol%) and this compound (2-6 mol%).

-

Add the aryl halide (1.0 equiv.), alkene (1.1-1.5 equiv.), and base (1.5-2.0 equiv.).

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture, dilute with a suitable organic solvent, and filter to remove solids.

-

Wash the filtrate with water, then brine, and dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography or crystallization.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol describes the copper- and palladium-co-catalyzed coupling of an aryl halide with a terminal alkyne.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Terminal alkyne

-

Palladium source (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) source (e.g., CuI)

-

This compound

-

Base (e.g., Et₃N, DIPA)

-

Anhydrous solvent (e.g., THF, toluene)

-

Reaction vessel, magnetic stirrer, inert atmosphere

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium source (1-5 mol%), copper(I) iodide (1-5 mol%), and this compound (2-10 mol%).

-

Add the aryl halide (1.0 equiv.) and the anhydrous solvent.

-

Add the terminal alkyne (1.1-1.5 equiv.) followed by the amine base (2.0-3.0 equiv.).

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Visualizations

Caption: Synthetic workflow for this compound.

References

- 1. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]